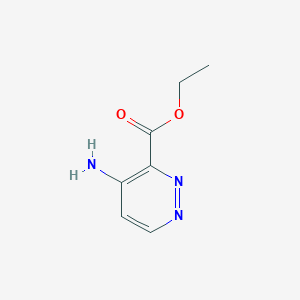

Ethyl 4-aminopyridazine-3-carboxylate

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Pyridazine, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, represents a significant class of compounds in modern chemistry. wikipedia.org The pyridazine ring and its derivatives are considered "privileged structures" in drug discovery, meaning they are frequently found in biologically active compounds. mdpi.com This prevalence is due to the unique physicochemical properties imparted by the diazine core.

Compared to its isomers, pyrimidine (B1678525) and pyrazine, pyridazine possesses the largest dipole moment, a feature that enhances its ability to engage in π-π stacking and robust hydrogen-bonding interactions with biological targets. researchgate.net These properties are crucial for molecular recognition and the efficacy of many pharmaceuticals. biosynce.com The adjacent nitrogen atoms can act as dual hydrogen-bond acceptors, which is a valuable attribute in designing molecules that interact with proteins and other biological macromolecules. biosynce.com The inherent polarity and low inhibitory effects on cytochrome P450 enzymes add to its appeal in medicinal chemistry. biosynce.com

In organic synthesis, pyridazines serve as versatile building blocks for constructing more complex fused heterocyclic systems. researchgate.net Their synthesis often involves the condensation of 1,4-dicarbonyl compounds, such as diketones or ketoacids, with hydrazines. wikipedia.org The pyridazine ring itself can undergo a variety of chemical transformations, including N-alkylation, N-oxidation, and substitution reactions, allowing for extensive chemical modification. researchgate.net This chemical tractability has led to the incorporation of the pyridazine scaffold into a wide array of functional molecules, from pharmaceuticals like minaprine (B1677143) and hydralazine (B1673433) to herbicides such as pyridate. wikipedia.org

Table 1: Comparison of Physicochemical Properties of Diazines

| Compound | Molecular Formula | Boiling Point (°C) | Dipole Moment (Debye) |

|---|---|---|---|

| Pyridazine | C₄H₄N₂ | 208 | ~4.0 - 4.67 |

| Pyrimidine | C₄H₄N₂ | 123-124 | ~2.3 |

This table presents a comparison of key physical properties of the three diazine isomers. Data sourced from multiple references. wikipedia.orgresearchgate.net

Rationale for Investigating Ethyl 4-aminopyridazine-3-carboxylate within Fundamental Chemical Research

This compound is a substituted pyridazine derivative of significant interest in fundamental chemical research, primarily due to its role as a versatile synthetic intermediate or building block. enamine.net Its value stems from the strategic placement of three distinct functional groups on the heterocyclic core: an amino group, an ethyl carboxylate (ester) group, and the pyridazine ring itself. This trifunctional nature allows for a wide range of selective chemical modifications, enabling the synthesis of diverse and complex molecular architectures.

The rationale for its investigation can be broken down by the reactivity of its constituent parts:

The Amino Group: As a primary amine, this group is nucleophilic and serves as a handle for derivatization. It can readily undergo acylation to form amides, react with isocyanates to form ureas, or participate in condensation reactions to build larger, often heterocyclic, systems. The chemistry of related amino-heterocycles, such as aminopyrazoles and aminopyridines, demonstrates their utility in constructing fused ring systems, a common strategy in medicinal chemistry. researchgate.netresearchgate.net

The Ethyl Carboxylate Group: The ester functionality provides another site for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. enamine.net Alternatively, the ester can be converted directly into amides or hydrazides by reacting with amines or hydrazine (B178648), respectively. Reduction of the ester group can also provide access to the corresponding primary alcohol, further expanding the synthetic possibilities.

The Pyridazine Ring: The electron-deficient nature of the pyridazine ring, influenced by the two nitrogen atoms, dictates its reactivity. It can participate in various reactions, including nucleophilic aromatic substitution (if suitable leaving groups are present) or cycloaddition reactions, serving as a scaffold upon which further chemical complexity is built.

The combination of these functional groups in a single, relatively simple molecule makes this compound an attractive starting material for generating libraries of compounds for biological screening. Similar amino-heterocycle carboxylates are widely used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net Therefore, the investigation of this specific compound is driven by its potential to provide efficient synthetic routes to novel, functionalized pyridazine derivatives for applications in drug discovery, materials science, and chemical biology.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 78.1 Ų |

Note: Specific experimental data for this compound is limited in publicly available databases. The properties listed are calculated based on the chemical structure, which is isomeric with Ethyl 3-aminopyridazine-4-carboxylate. echemi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-5(8)3-4-9-10-6/h3-4H,2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNQUZWVVNFVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Aminopyridazine 3 Carboxylate and Analogous Pyridazine Derivatives

The synthesis of pyridazine (B1198779) derivatives, including the target compound Ethyl 4-aminopyridazine-3-carboxylate, involves a variety of strategic approaches. These methods can be broadly categorized into the construction of the pyridazine ring itself and the subsequent functionalization of a pre-formed pyridazine core.

Chemical Reactivity and Functional Group Transformations of Ethyl 4 Aminopyridazine 3 Carboxylate

Reactivity and Derivatization of the Amino Group

The primary amino group at the C4 position of the pyridazine (B1198779) ring is a key site for nucleophilic reactions, enabling a wide range of derivatizations.

Acylation Reactions and N-Substitution

The amino group of pyridazine derivatives readily undergoes acylation with various acylating agents. vulcanchem.com While direct acylation of Ethyl 4-aminopyridazine-3-carboxylate is a standard transformation, related studies on similar structures highlight the versatility of this reaction. For example, the amino group in aminopyridazines can be acylated with acid chlorides or anhydrides under basic conditions. libretexts.org

N-substitution reactions, such as N-alkylation, are also feasible. In related pyridazin-3-one systems, N-alkylation has been successfully performed using reagents like ethyl chloroacetate, leading to the introduction of an ester-containing side chain. nih.gov This demonstrates the potential for introducing various substituents onto the nitrogen atom of the amino group in this compound.

Formation of Modified Amino Pyridazine Derivatives

The amino group serves as a crucial handle for constructing fused heterocyclic systems. Through diazotization and subsequent cyclization reactions, the amino group can be transformed to generate novel ring systems. For instance, 3-aminopyridazine (B1208633) derivatives can be converted into 4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org This process typically involves reaction with a suitable three-carbon synthon, followed by cyclization.

Furthermore, the amino group can participate in condensation reactions. Its reaction with various electrophiles can lead to the formation of Schiff bases or be a precursor for building more complex heterocyclic structures, a common strategy in medicinal chemistry. mdpi.combeilstein-journals.org For example, treatment of 3-aminopyridazines with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate yields substituted pyrimido[1,2-b]pyridazines. semanticscholar.org

Transformations of the Ethyl Ester Moiety

The ethyl ester at the C3 position is another key functional group that can be readily modified.

Hydrolysis to Carboxylic Acids and Related Derivatives

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 4-aminopyridazine-3-carboxylic acid. vulcanchem.comyoutube.com This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid offers a new site for further reactions. vulcanchem.com Alkaline saponification is a common method for this conversion. nih.gov The carboxylic acid itself is a stable, crystalline solid that serves as a precursor for other derivatives. vulcanchem.com

Table 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl Ester Derivative | NaOH or LiOH, H₂O, MeOH or THF | Carboxylic Acid | acs.org |

| Ethyl Ester Derivative | Alkaline Saponification | Carboxylic Acid | nih.gov |

| Ethyl Ester Derivative | Acid (e.g., H₃O⁺) or Base (e.g., OH⁻) | Carboxylic Acid | youtube.com |

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule. researchgate.net

The ester can also be converted directly to an amide through amidation. This typically involves reacting the ester with an amine, often at elevated temperatures. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide bond. lookchemmall.comnih.govorganic-chemistry.org A variety of coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been developed for efficient amidation under mild conditions. lookchemmall.com

Table 2: Synthesis of Amides from Carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| Carboxylic Acid & Amine | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | Amide | lookchemmall.com |

| Carboxylate Salt & Amine | HBTU, Hünig's base | Amide | nih.govorganic-chemistry.org |

| Carboxylic Acid & Amine | TiF₄, Toluene, reflux | Amide | researchgate.net |

Redox Chemistry and Electrophilic/Nucleophilic Reactivity on the Pyridazine Ring System

The pyridazine ring is an electron-deficient system, which influences its reactivity. This deficiency makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or leaving groups such as halogens. wur.nl While this compound itself does not have a leaving group on the ring, its derivatives, such as halogenated pyridazines, readily undergo nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The amino group at C4 and the carboxylate group at C3 are strongly deactivating, making electrophilic aromatic substitution on the pyridazine ring challenging.

The amino group can be converted to a diazonium salt, which is a versatile intermediate. semanticscholar.org These salts can undergo various transformations. For example, heating 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium tetrafluoroborates in primary alcohols can lead to a "ring switching" transformation, yielding 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. In contrast, heating in 2-propanol results in a dediazonation reaction. semanticscholar.org

Reductive cyclization is another important reaction pathway for pyridazine derivatives. For instance, the reduction of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid leads to the formation of lactams through reductive cyclization. mdpi.com

Oxidation Pathways and Derivative Formation

The oxidation of this compound can proceed at either the pyridazine ring or the exocyclic amino group, depending on the oxidant and reaction conditions.

The primary amino group is susceptible to oxidation. Studies on related compounds, such as 3-aminopyridine, demonstrate that oxidation with peroxyacids like peroxomonosulfuric acid (PMSA) occurs via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net This type of reaction could potentially convert the amino group of this compound into nitroso, nitro, or azoxy derivatives, depending on the stoichiometry and strength of the oxidizing agent. The reaction mechanism is sensitive to pH, involving both protonated and unprotonated forms of the substrate. researchgate.net

The pyridazine ring itself, particularly when activated by the electron-donating amino group, can react with oxidizing radicals. Research on aminopyridines using pulse radiolysis has shown that they exhibit high reactivity with hydroxyl (•OH) radicals, leading to the formation of OH-adduct species. doi.org In the presence of oxygen, these adducts can be converted into peroxy radicals, indicating a potential pathway for oxidative degradation or functionalization of the heterocyclic ring. doi.org One-electron oxidation of the aminopyridine system has also been observed. doi.org

The following table summarizes findings from oxidation studies on analogous aminopyridine compounds.

| Substrate | Oxidant | Product Type/Intermediate | Key Findings |

| 3-Aminopyridine | Peroxomonosulfuric Acid (PMSA) | N-Oxidized Products | The mechanism involves nucleophilic attack of the amino nitrogen on the peroxo oxygen; the reaction rate is pH-dependent. researchgate.net |

| 2-Aminopyridine & 3-Aminopyridine | Hydroxyl Radicals (•OH) / O₂ | OH-Adducts, Peroxy Radicals | The reaction with •OH radicals is rapid, forming adducts. In the presence of oxygen, these can form peroxy radicals. doi.org |

Reduction Reactions of Pyridazine Functionalities

Reduction of this compound can target the pyridazine ring system or the ethyl carboxylate group. The complete reduction of the pyridazine ring would yield a piperazine (B1678402) or a related saturated diazacyclohexane derivative, which represents a significant transformation of the scaffold.

Catalytic hydrogenation is a primary method for the reduction of N-heterocycles. While pyridazines can be challenging to reduce, studies on the hydrogenation of functionalized pyridines provide valuable insights. A variety of catalysts, including rhodium(III) oxide (Rh₂O₃), platinum oxide (PtO₂), and palladium on carbon (Pd/C), have been successfully employed for the hydrogenation of pyridine (B92270) rings to piperidines, often under mild to moderate pressures of hydrogen gas. rsc.orgresearchgate.netresearchgate.net Importantly, these reductions have been shown to be tolerant of functional groups like esters and amides attached directly to the ring. rsc.org For instance, the hydrogenation of pyridine derivatives using a Rh₂O₃ catalyst proceeds effectively at 40 °C and 5 bar of H₂. rsc.org Similarly, electrocatalytic hydrogenation using a carbon-supported rhodium cathode has emerged as a modern technique capable of reducing pyridines, including nicotinic acid esters, at ambient temperature and pressure. acs.org

Alternatively, reduction can be directed at the ester functionality. Standard reducing agents like lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) would be expected to reduce the ethyl carboxylate group to a primary alcohol, yielding (4-aminopyridazin-3-yl)methanol. This transformation provides a key intermediate for further derivatization.

The table below outlines conditions used for the catalytic hydrogenation of related pyridine systems.

| Substrate Type | Catalyst | Conditions | Product |

| Functionalized Pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Substituted Piperidines |

| Substituted Pyridines | PtO₂ | H₂ (50-70 bar), Acetic Acid | Piperidine Derivatives |

| Pyridine | Bimetallic Pd-Cu/C | H₂ (70 atm), 60 °C | Piperidine |

| Pyridine | Rh/KB (Electrocatalytic) | Ambient Temp. & Pressure | Piperidine |

Strategies for Further Derivatization and Scaffold Modification

The structure of this compound offers multiple handles for derivatization, allowing for the systematic modification of its properties and the construction of more complex molecular scaffolds. Key sites for modification include the C4-amino group, the C3-ester, and the pyridazine ring itself.

Modifications at the Amino Group: The primary amino group is a versatile site for functionalization. Standard reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, cyano, hydroxyl groups) in Sandmeyer-type reactions. This strategy has been applied to related aminopyridines to generate diverse derivatives. mdpi.com

Transformations of the Ester Group: The ethyl carboxylate group is another key site for derivatization:

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) would yield the corresponding carboxylic acid, 4-aminopyridazine-3-carboxylic acid.

Amidation: Direct reaction with amines, often facilitated by coupling agents (e.g., HATU, EDC) or after conversion to an acid chloride, can generate a library of amides.

Reduction: As mentioned previously, reduction to the primary alcohol provides a precursor for etherification or oxidation to an aldehyde.

Scaffold Modification of the Pyridazine Ring: The pyridazine core can be modified to create novel, often fused, heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): While the amino group is activating, the introduction of a leaving group on the ring (e.g., a halogen) would enable SNAr reactions. For instance, related chloropyridazine derivatives readily react with nucleophiles like hydrazine (B178648) to introduce new substituents. nih.gov

Cyclocondensation Reactions: The bifunctional nature of the molecule (ortho-amino ester) makes it an ideal precursor for cyclocondensation reactions to build fused rings. Reaction with reagents containing two electrophilic centers can lead to the formation of pyridazopyrimidines, pyridazotriazines, or other polycyclic systems. mdpi.comnih.gov For example, the reaction of a related hydrazinylpyridazine with acetic anhydride (B1165640) or carbon disulphide has been shown to yield fused triazine derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Aminopyridazine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific experimental NMR data for Ethyl 4-aminopyridazine-3-carboxylate is not available in the reviewed literature. A detailed analysis requires experimental chemical shifts and coupling constants.

A ¹H NMR spectrum for this compound has not been reported in the searched scientific databases. Therefore, a table of chemical shifts, multiplicities, and coupling constants cannot be provided.

The ¹³C NMR spectrum for this compound is not documented in available sources. An analysis and data table of carbon chemical shifts cannot be accurately generated.

Information regarding the use of 2D NMR techniques for the structural elucidation of this compound is absent from the scientific literature searched.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific experimental vibrational spectroscopy data for this compound could not be located.

An experimental FT-IR spectrum for this compound is not available. A detailed assignment of vibrational frequencies for its functional groups is therefore not possible.

No Raman spectroscopy data for this compound has been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The precise mass measurement distinguishes the compound from others with the same nominal mass but different atomic compositions.

The theoretical exact mass of this compound (C₇H₉N₃O₂) can be calculated as follows:

| Atom | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 167.069477 |

An experimentally obtained HRMS value that closely matches this theoretical exact mass would unequivocally confirm the elemental formula of the compound.

Upon electron impact ionization, the molecule would form a molecular ion ([M]⁺•). Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester's C-O bond is a common fragmentation route, leading to the formation of a stable acylium ion. This would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the pyridazine (B1198779) ring, followed by the elimination of an ethylene molecule. This would produce a fragment ion at [M - 28]⁺•.

Cleavage of the ester group: The entire ethyl carboxylate group could be lost, although this is generally less favorable than the initial loss of the ethoxy radical.

Ring fragmentation: The pyridazine ring itself can undergo cleavage, typically involving the loss of small, stable molecules like nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netrsc.org

A hypothetical table of major fragments is presented below:

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

| [M]⁺• | Molecular Ion | 167 |

| [M - 28]⁺• | Loss of C₂H₄ | 139 |

| [M - 45]⁺ | Loss of •OC₂H₅ | 122 |

| [M - 73]⁺ | Loss of •COOC₂H₅ | 94 |

The presence and relative abundance of these and other fragments in an experimental mass spectrum would serve as robust confirmation of the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The pyridazine ring, substituted with an amino group and an ethyl carboxylate group, constitutes a chromophoric system that absorbs light in the ultraviolet-visible region, leading to electronic transitions between different molecular orbitals.

The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions. The amino group, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridazine ring, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. researchgate.net

While a specific spectrum for this compound is not widely published, data from analogous compounds like aminopyridines can provide insight. researchgate.net The electronic transitions in aminopyridines are known to be complex, with the long-wavelength absorption bands often composed of several overlapping transitions of varying intensities and natures. researchgate.net

A plausible UV-Vis absorption profile for this compound in a non-polar solvent would likely show:

A strong absorption band in the shorter wavelength UV region (around 200-280 nm) attributable to π → π* transitions within the aromatic pyridazine ring.

A weaker absorption band at a longer wavelength (potentially extending into the near-UV region, >280 nm) corresponding to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the ring and the amino group.

The position and intensity of these absorption bands are sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | Pyridazine ring, C=O |

| n → π | > 280 | N-atoms (ring), N-atom (amino), O-atom (carbonyl) |

Further quantum-chemical calculations could provide a more precise theoretical prediction of the electronic transitions and the corresponding absorption wavelengths for this compound.

X Ray Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure

To perform a single-crystal X-ray diffraction study, a high-quality, single crystal of ethyl 4-aminopyridazine-3-carboxylate would be required. This crystal, when mounted in an X-ray diffractometer, is irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

The analysis of this diffraction data allows for the determination of the unit cell parameters, the space group, and the precise coordinates of each atom within the asymmetric unit. This information culminates in the definitive three-dimensional molecular structure of the compound. A hypothetical data table for such an analysis is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₉N₃O₂ |

| Formula Weight | 167.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.425 |

Analysis of Molecular Conformation and Geometry in the Crystalline State

Once the three-dimensional structure is solved, a detailed analysis of the molecule's conformation and geometry in the crystalline state can be performed. This involves examining the spatial arrangement of the atoms and functional groups.

The conformation of the ethyl ester group is another important structural feature. The torsional angles around the C-O and C-C bonds of the ethyl group would define its orientation relative to the carboxylate function. This can influence how the molecule packs in the crystal lattice and participates in intermolecular interactions.

Investigation of Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. Understanding these forces is crucial for explaining the solid-state properties of a compound.

The presence of an amino group (a hydrogen bond donor) and nitrogen atoms within the pyridazine (B1198779) ring and carbonyl oxygen atoms (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant intermolecular force in the crystal structure of this compound. A detailed analysis would characterize the geometry of these hydrogen bonds, including donor-acceptor distances and angles, to understand the formation of one-, two-, or three-dimensional networks that stabilize the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.86 | 2.15 | 3.00 | 170 |

| N-H···O | 0.86 | 2.05 | 2.90 | 165 |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts.

A Hirshfeld surface analysis for this compound has not been reported in the available scientific literature. This type of analysis is crucial for quantitatively assessing the intermolecular interactions within the crystal lattice. It involves mapping the electron distribution of a molecule within a crystal to visualize and quantify the different types of intermolecular contacts.

H···H contacts: Often the most significant contributor, representing van der Waals forces.

N···H/H···N contacts: Indicative of hydrogen bonding involving the amine and pyridazine nitrogen atoms.

O···H/H···O contacts: Representing hydrogen bonding involving the carbonyl and ester oxygen atoms.

Other potential contacts: Depending on the crystal packing, other interactions like C···C, C···N, or C···O could also be present.

Without experimental crystallographic data and a subsequent Hirshfeld analysis, it is not possible to provide a quantitative data table or a detailed discussion of the specific intermolecular contacts for this compound. Such an analysis would be a valuable contribution to the understanding of the solid-state structure of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For Ethyl 4-aminopyridazine-3-carboxylate, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its fundamental electronic and geometric properties. nih.govacs.org

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: This data is illustrative, based on typical values for similar molecular structures, as specific computational results for this exact molecule are not available in the provided sources.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.36 Å | |

| N-H (amino) | 1.01 Å | |

| C-N (ring-amino) | 1.37 Å | |

| N-N (ring) | 1.33 Å | |

| Bond Angle | O=C-O (ester) | 124° |

| H-N-H (amino) | 118° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations determine the frequencies of the normal modes of vibration. The predicted frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. researchgate.netmdpi.com Potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Note: This data is illustrative and based on characteristic frequencies for the functional groups present.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν(N-H) | Asymmetric N-H stretch |

| 3350 | ν(N-H) | Symmetric N-H stretch |

| 3080 | ν(C-H) | Aromatic C-H stretch |

| 2980 | ν(C-H) | Aliphatic C-H stretch |

| 1715 | ν(C=O) | Carbonyl stretch |

| 1620 | δ(N-H) | N-H scissoring |

| 1580 | ν(C=N), ν(C=C) | Ring stretching |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. edu.krdresearchgate.netlibretexts.org A smaller gap suggests higher reactivity. edu.krd These energies are used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. edu.krd

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.80 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. libretexts.orgdeeporigin.com It is used to identify regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. wolfram.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potentials would be expected around the pyridazine (B1198779) nitrogen atoms and the carbonyl oxygen, while the amino group hydrogens would exhibit positive potential.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. nih.gov In the context of this compound and its analogues, a QSPR model could be developed to predict properties such as solubility, boiling point, or reactivity. This involves calculating a set of molecular descriptors (topological, electronic, geometric) for a series of related pyridazine derivatives and then using statistical methods, like multiple linear regression, to create a model that links these descriptors to a measured property. nih.gov Such models are valuable for predicting the attributes of new, unsynthesized compounds, thereby guiding further research. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide detailed insights into the conformational flexibility of a molecule and the effects of its surrounding solvent environment. While specific MD simulation studies on this compound are not extensively available in the public domain, we can infer its likely behavior based on computational studies of structurally similar pyridazine and aminopyridine derivatives.

Conformational Flexibility

The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the ethyl carboxylate group to the pyridazine ring. Key dihedral angles, such as the one involving the C3-C(carbonyl)-O-C(ethyl) linkage, dictate the orientation of the ester group relative to the heterocyclic ring.

Molecular dynamics simulations can be employed to explore the potential energy surface associated with the rotation of these bonds. By systematically rotating a specific dihedral angle and calculating the corresponding energy, a potential energy scan can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. For a molecule like this compound, it is anticipated that planar or near-planar orientations of the carboxylate group with respect to the pyridazine ring would be among the low-energy conformations due to favorable electronic delocalization.

A representative potential energy scan for the rotation of a carboxylate group attached to a heterocyclic ring might reveal energy minima at dihedral angles corresponding to syn- and anti-periplanar conformations. The relative energies of these conformers would be influenced by steric hindrance and electronic effects from the adjacent amino group.

Illustrative Conformational Energy Profile

Below is an interactive data table representing a hypothetical potential energy scan for a key dihedral angle in a molecule structurally analogous to this compound. This data illustrates the typical energy variations during bond rotation.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 0.5 |

| 30 | 1.8 |

| 60 | 3.5 |

| 90 | 4.2 |

| 120 | 3.1 |

| 150 | 1.2 |

| 180 | 0.0 |

This table is generated for illustrative purposes based on typical conformational analyses of similar molecules.

Solvation Effects

The solvent environment can significantly influence the conformational preferences and biological activity of a molecule. MD simulations in explicit solvent models (e.g., water) can elucidate the nature of solute-solvent interactions. For this compound, key interactions would include hydrogen bonding between the amino group and the pyridazine ring nitrogens with water molecules, as well as dipole-dipole interactions with the ester group.

The presence of a solvent can stabilize certain conformers over others. For instance, a conformer that exposes its polar groups (the amino and ester functionalities) to a polar solvent like water might be energetically favored due to strong hydrogen bonding interactions.

The binding free energy of a molecule with its biological target is also influenced by solvation. Computational methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often used in conjunction with MD simulations to estimate the free energy of binding. These calculations take into account the desolvation penalties for both the ligand and the receptor upon binding.

Representative Solvation Free Energy Contributions

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy | -42.5 |

This table presents illustrative data based on typical MM-PBSA calculations for small molecule-protein interactions.

Applications in Materials Science and Fine Chemical Synthesis

Role of Ethyl 4-aminopyridazine-3-carboxylate as a Key Intermediate in Organic Synthesis for Non-Medical Applications

This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds. Its primary utility lies in its ability to undergo cyclization reactions to form fused ring systems. The amino and ester groups are perfectly positioned to react with suitable reagents to build new rings onto the pyridazine (B1198779) framework.

One of the most significant applications is in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These bicyclic structures are formed through a sequence of reactions that typically begin with the diazotization of the 4-amino group on the this compound molecule. The resulting diazonium salt is highly reactive and can undergo intramolecular cyclization or react with other components to yield the fused pyrazole ring. The specific reagents and conditions used in these syntheses dictate the final substituents on the pyrazolo[3,4-d]pyridazine core.

The general synthetic pathway involves:

Diazotization: The 4-amino group is converted into a diazonium salt using reagents like sodium nitrite in an acidic medium.

Cyclization: The intermediate undergoes cyclization, where the ester group participates in forming the new pyrazole ring adjacent to the pyridazine ring.

This role as a key intermediate allows for the creation of a library of substituted pyrazolo[3,4-d]pyridazines, which can then be evaluated for various applications in materials science.

Potential for Integration into Advanced Functional Materials

The structural framework of this compound and its derivatives holds potential for the development of advanced functional materials.

Ligands for Catalysis: The nitrogen atoms within the pyridazine ring and the exocyclic amino group can act as coordination sites for metal ions. By modifying the core structure, it is possible to design multidentate ligands. These ligands can chelate with metal centers to form stable complexes that may exhibit catalytic activity. The electronic properties of the pyridazine ring can influence the catalytic performance of the metal center, making these compounds interesting candidates for specialized catalytic processes.

Organic Electronic Precursors: Heterocyclic compounds are integral to the field of organic electronics. The pyridazine core is an electron-deficient system, a desirable characteristic for n-type organic semiconductor materials. By incorporating this compound into larger, conjugated polymer chains or small molecules, it may be possible to develop materials with specific electronic properties suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Supramolecular Assemblies: The presence of hydrogen bond donors (the amino group) and acceptors (the ring nitrogens and carbonyl oxygen) allows molecules derived from this compound to participate in self-assembly processes. Through controlled hydrogen bonding and other non-covalent interactions, these molecules could form well-ordered supramolecular structures like liquid crystals or organic frameworks with potential applications in sensing or molecular recognition.

Development as a Novel Chemical Reagent or Synthon in Specialized Organic Transformations

Beyond its role as a simple intermediate, this compound is valued as a versatile synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound provides a pre-functionalized pyridazine core, simplifying the synthesis of complex target molecules.

Its utility as a synthon is particularly evident in the construction of fused heterocyclic systems. For example, in the synthesis of pyridazino[4,5-d]pyridazines, the aminopyridazine structure provides one of the core rings, ready to be fused with another. The reaction of this compound with hydrazine (B178648), for instance, can lead to the formation of a pyridazinone ring fused to the original pyridazine core.

The reactivity of the compound can be tuned, allowing for selective transformations. For example, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide, further expanding the range of possible derivatives and subsequent reactions.

Table of Synthetic Transformations:

| Starting Material | Reagent(s) | Product Type | Potential Application Area |

| This compound | 1. NaNO₂, HCl2. Intramolecular Cyclization | Pyrazolo[3,4-d]pyridazine | Organic Electronics |

| This compound | Hydrazine Hydrate | Pyridazino[4,5-d]pyridazinone | Dyes and Pigments |

| This compound | Diketones | Fused Pyrazine Systems | Functional Polymers |

This strategic use as a synthon streamlines complex syntheses and provides efficient access to novel classes of compounds for exploration in materials science.

Future Research Perspectives and Emerging Avenues for Ethyl 4 Aminopyridazine 3 Carboxylate

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for Ethyl 4-aminopyridazine-3-carboxylate is a primary focus of ongoing research. Traditional methods, while established, often face challenges such as multi-step procedures, harsh reaction conditions, and limited substrate scope. Modern synthetic strategies aim to overcome these limitations by employing innovative approaches.

One promising direction is the utilization of flow chemistry . Continuous-flow synthesis offers several advantages over conventional batch processes, including enhanced reaction control, improved safety, and facile scalability. nih.govacs.org For the synthesis of aminopyridazine esters, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.org The use of microreactors can intensify reaction conditions safely, potentially unlocking new reaction pathways that are not feasible in batch. nih.gov

Furthermore, the exploration of novel catalytic systems is a key area of interest. This includes the development of more active and selective catalysts for the key bond-forming reactions in the synthesis of 4-aminopyridazine-3-carboxylates. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve milder reaction conditions and improved atom economy. mdpi.com

Recent advancements in the synthesis of pyridazine (B1198779) derivatives have highlighted various innovative approaches, as summarized in the table below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced safety. nih.govacs.org | Improved yield and purity, easier scale-up, access to novel reaction conditions. acs.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Reduced number of synthetic steps, increased efficiency, and atom economy. |

| Novel Catalysis | Use of advanced transition metal, organo-, or biocatalysts. mdpi.com | Milder reaction conditions, higher selectivity, and improved sustainability. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is becoming increasingly crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. nih.govlongdom.orgthermofisher.com

For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the real-time concentration of reactants, intermediates, and the final product. mdpi.com This allows for precise determination of reaction endpoints, identification of potential side reactions, and optimization of reaction conditions to maximize yield and minimize impurities. mdpi.com The real-time data obtained from in-situ FTIR can be used to build kinetic models of the reaction, providing valuable insights into the underlying reaction mechanism. mdpi.com

Other in-situ techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide complementary information about the reaction progress and the structural evolution of the molecules involved. The integration of these techniques into automated synthesis platforms can enable a high-throughput approach to reaction optimization.

A comparison of relevant in-situ spectroscopic techniques is presented below.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In-situ FTIR | Real-time concentration of functional groups. mdpi.com | Monitoring reactant consumption, product formation, and intermediate build-up. mdpi.com |

| In-situ Raman | Vibrational modes of molecules, complementary to FTIR. thermofisher.com | Analysis of reactions in aqueous media and monitoring of solid-state transformations. |

| In-situ NMR | Detailed structural information of molecules in solution. | Elucidation of reaction mechanisms and identification of transient intermediates. |

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can significantly accelerate the research process by predicting molecular properties and optimizing reaction conditions. citedrive.commdpi.comresearchgate.net

Property Prediction: ML models can be trained on existing datasets of chemical compounds to predict a wide range of properties for novel derivatives of this compound. This includes physicochemical properties (e.g., solubility, logP), as well as biological activities. By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the most promising characteristics, saving significant time and resources. chemrxiv.org The development of models that can predict the synthetic accessibility of a molecule is also a key area of research, helping to ensure that designed compounds can be realistically synthesized. nih.govresearchgate.netresearchgate.netemerginginvestigators.orgacs.org

The table below summarizes the potential applications of AI and ML in the context of this compound research.

| Application Area | AI/ML Approach | Potential Impact |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, deep learning. chemrxiv.org | Rapid screening of virtual libraries, prioritization of synthetic targets. chemrxiv.org |

| Synthetic Accessibility | Models trained on reaction databases to predict the feasibility of a synthesis. nih.govresearchgate.netresearchgate.netemerginginvestigators.orgacs.org | Design of molecules that are more likely to be successfully synthesized. |

| Reaction Optimization | Bayesian optimization, reinforcement learning, neural networks. citedrive.commdpi.comresearchgate.netsynthiaonline.com | Accelerated identification of optimal reaction conditions, leading to higher yields and purity. synthiaonline.com |

Development of Sustainable and Scalable Production Methods for Industrial Applications

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable production methods becomes increasingly important for industrial applications. This involves adhering to the principles of green chemistry to minimize the environmental impact of the manufacturing process. researchgate.netnih.govgoogle.comnih.gov

Key areas of focus for sustainable production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry to reduce energy consumption. nih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to reduce reliance on fossil fuels. nih.gov

Scalability is another critical consideration for industrial production. Synthetic routes developed in the laboratory must be robust and readily transferable to large-scale manufacturing. Flow chemistry, as mentioned earlier, offers significant advantages in this regard, allowing for a seamless transition from laboratory-scale synthesis to industrial production. nih.gov The development of robust purification methods that are both efficient and environmentally friendly is also crucial for large-scale production.

The following table outlines key considerations for the sustainable and scalable production of this compound.

| Principle | Approach | Benefit |

| Green Chemistry | Use of greener solvents, high atom economy, energy-efficient methods. researchgate.netnih.govgoogle.comnih.gov | Reduced environmental impact, improved safety, and potential cost savings. |

| Scalability | Implementation of flow chemistry, development of robust purification methods. nih.gov | Efficient and reliable production at an industrial scale. |

| Renewable Resources | Utilization of bio-based starting materials. nih.gov | Reduced carbon footprint and increased sustainability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.